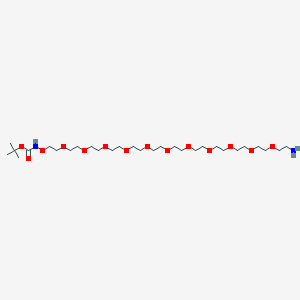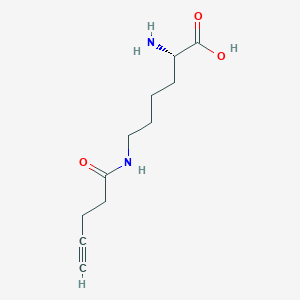
Fmoc-RR-Dab(3-Aloc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-RR-Dab(3-Aloc)-OH is a synthetic amino acid used in organic synthesis and research applications. It is a derivative of the amino acid Dab(3-Aloc)-OH, which has been modified with a Fmoc protecting group on the α-amino group. This compound is a versatile reagent that can be used in a variety of applications, including peptide synthesis, protein modification, and enzyme engineering. It has been used in a variety of research applications, including protein engineering, drug discovery, and biocatalysis.
Scientific Research Applications
Fmoc-RR-Dab(3-Aloc)-OH has been used in a variety of research applications, including protein engineering, drug discovery, and biocatalysis. It has been used to modify enzymes for improved catalytic efficiency and to engineer proteins for improved stability and activity. It has also been used in the synthesis of peptides and peptidomimetics for drug discovery and development.
Mechanism of Action
Fmoc-RR-Dab(3-Aloc)-OH is a versatile reagent that can be used in a variety of applications, including peptide synthesis, protein modification, and enzyme engineering. It works by forming a covalent bond with the target molecule, which can then be used to modify the structure and activity of the molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the stability and activity of enzymes, as well as to increase the solubility of proteins. It has also been shown to increase the binding affinity of peptides and peptidomimetics for their target molecules.
Advantages and Limitations for Lab Experiments
The use of Fmoc-RR-Dab(3-Aloc)-OH in lab experiments has a number of advantages and limitations. The main advantage is that it is a versatile reagent that can be used in a variety of applications. It is also relatively easy to use and can be stored at room temperature. The main limitation is that it is relatively expensive and can be difficult to obtain.
Future Directions
For the use of Fmoc-RR-Dab(3-Aloc)-OH include the development of new applications in protein engineering and drug discovery. It could also be used to develop new methods for the synthesis of peptides and peptidomimetics. Additionally, it could be used to improve the stability and activity of enzymes and to increase the binding affinity of peptides and peptidomimetics for their target molecules. Finally, it could be used to develop new methods for the synthesis of peptide and peptidomimetic libraries for drug discovery.
Synthesis Methods
Fmoc-RR-Dab(3-Aloc)-OH is synthesized by the reaction of Dab(3-Aloc)-OH with Fmoc-Cl in the presence of a base, such as triethylamine or pyridine. The reaction proceeds through the formation of an iminium ion, which then undergoes a nucleophilic substitution reaction with the Fmoc-Cl. The product of the reaction is this compound.
properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXXIYKRKUGABN-JLTOFOAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)










![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)
